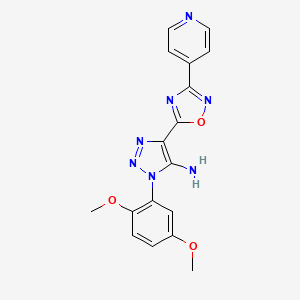

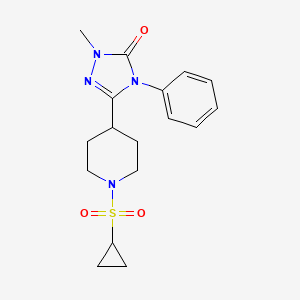

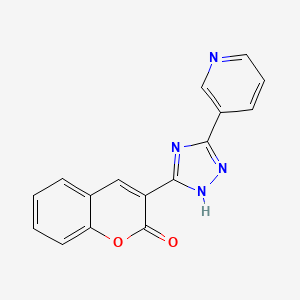

![molecular formula C18H15N5OS B2641054 N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide CAS No. 2034504-45-3](/img/structure/B2641054.png)

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide” is a complex organic compound . It belongs to the class of organic compounds known as alpha amino acids and derivatives . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof .

Synthesis Analysis

The synthesis of such compounds often involves a hybrid pharmacophore approach . This approach is used to design and synthesize a series of benzo[b]thiophene-diaryl urea derivatives with potential anticancer effect . The reaction of 2-chloro-5-nitrobenzaldehyde with ethyl-2-mercaptoacetate in K2CO3 at room temperature produces benzo[b]thiophene-2-carboxylate derivatives, which then hydrolyzed in the presence of KOH to obtain corresponding carboxylic acids .Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple rings and functional groups . Molecular docking studies have revealed that similar compounds can bind well to the active site of certain receptors .Chemical Reactions Analysis

The chemical reactivity of such compounds can be influenced by various factors, including the presence of different substituents on the benzo[b]thiophene ring . The highest HOMO–LUMO energy gap shows that the compound is the most stable and the least reactive .Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can vary widely. For example, thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C .Scientific Research Applications

Medicinal Chemistry

Thiophene-based analogs, such as the compound , play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . They are remarkably effective compounds with respect to their biological and physiological functions .

Anti-Inflammatory Activity

These compounds have been evaluated for their in vitro anti-inflammatory activity of COX-1 and COX-2 inhibition . This makes them potential candidates for the development of new anti-inflammatory drugs.

STING-Agonistic Activity

Some derivatives of this compound have been studied for their STING-agonistic activity . This activity is important in the immune response to DNA viruses, and thus these compounds could potentially be used in antiviral therapies.

Industrial Chemistry

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This makes them valuable in the protection of metals and alloys against corrosion.

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This opens up possibilities for their use in electronic devices.

Organic Light-Emitting Diodes (OLEDs)

These compounds are used in the fabrication of organic light-emitting diodes (OLEDs) . This makes them important in the field of display technology.

Antimicrobial Activity

Molecules with the thiophene ring system exhibit antimicrobial properties . This makes them potential candidates for the development of new antimicrobial drugs.

Anti-Cancer Activity

Thiophene derivatives have been reported to possess anti-cancer properties . This opens up possibilities for their use in cancer therapies.

Safety And Hazards

The safety and hazards associated with such compounds can also vary widely. For example, benzothiophene is an aromatic organic compound with a molecular formula C8H6S and an odor similar to naphthalene (mothballs) . It occurs naturally as a constituent of petroleum-related deposits such as lignite tar .

Future Directions

The future directions for research on such compounds could involve further optimization towards the development of new anticancer agents . Hybrid drug design strategy in the development of high-quality drug candidates has gained much attention in medicinal chemistry . The aim of molecular hybridization is to produce a single chemical entity through the combination of two or more distinct pharmacophore subunits present in the structures of two or more known bioactive derivatives .

properties

IUPAC Name |

N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5OS/c24-18(17-11-13-3-1-2-4-16(13)25-17)21-8-10-23-9-5-14(22-23)15-12-19-6-7-20-15/h1-7,9,11-12H,8,10H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVYYTTXWOIJPCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(S2)C(=O)NCCN3C=CC(=N3)C4=NC=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[4-(dimethylamino)phenyl]-2-(1H-indol-3-yl)ethyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2640979.png)

![2-((3-(4-ethoxyphenyl)-6-methyl-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2640985.png)

![5-((3,5-Dimethylpiperidin-1-yl)(p-tolyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2640989.png)